molecular formula C18H14BrNO3 B444351 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid CAS No. 354539-71-2

6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B444351
CAS No.: 354539-71-2
M. Wt: 372.2g/mol
InChI Key: OIEVJPVQKZGMIA-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid (C₁₈H₁₄BrNO₃; MW 372.22) is a brominated quinoline derivative characterized by a methoxyphenyl substituent at position 2, a methyl group at position 3, and a carboxylic acid moiety at position 4 . This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in bioactive molecules, particularly as enzyme inhibitors (e.g., dihydroorotate dehydrogenase, DHODH) and antimicrobial agents . Its synthesis likely involves Pd-catalyzed cross-coupling reactions, as seen in structurally related quinolines .

Properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-10-16(18(21)22)14-9-12(19)5-8-15(14)20-17(10)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEVJPVQKZGMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359848
Record name 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354539-71-2
Record name 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-(4-methoxyphenyl)-3-methylquinoline, followed by carboxylation at the 4th position. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and carboxylation reagents such as carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid.

    Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Differences
6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid 2-(4-MeOPh), 3-Me, 4-COOH C₁₈H₁₄BrNO₃ 372.22 Reference compound
6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid 2-Ph, 3-Me, 4-COOH C₁₇H₁₂BrNO₂ 358.19 Phenyl instead of methoxyphenyl at C2
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid 2-(4-iso-PrOPh), 3-Me, 4-COOH C₂₀H₁₈BrNO₃ 400.27 Isopropoxy vs. methoxy at C2 phenyl
6-Bromo-2-{4-[(2R)-butan-2-yl]phenyl}-3-methylquinoline-4-carboxylic acid 2-(4-sec-butylPh), 3-Me, 4-COOH C₂₁H₂₀BrNO₂ 398.29 Chiral sec-butyl group at C2 phenyl
6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid 2-(biphenyl), 3-Me, 4-COOH, 6-F C₂₃H₁₆FNO₂ 357.38 Fluorine at C6, biphenyl at C2

Key Observations :

  • Substituent Effects: The methoxy group in the target compound enhances electron-donating properties and may improve solubility compared to phenyl or isopropoxy analogs . Fluorine substitution (C6) in the fluoro analog reduces steric hindrance compared to bromine, possibly altering electronic interactions in biological systems .
  • Chirality : The sec-butyl analog () introduces a chiral center, which could lead to enantioselective interactions in enzymatic processes .

Commercial and Research Relevance

  • Availability : The target compound is listed in commercial catalogs (e.g., Shanghai PI Chemicals) , while analogs like the chloro derivative () are discontinued, possibly due to stability issues .

Biological Activity

6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

Chemical Profile

  • Molecular Formula: C₁₈H₁₄BrNO₃
  • Molar Mass: 364.22 g/mol
  • Melting Point: Approximately 230–231 °C
  • Structure: The compound features a quinoline core with a bromine atom and a methoxy-substituted phenyl group, which enhances its biological reactivity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results highlight the compound's potential as a lead for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of this compound have been evaluated through various assays, particularly against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer).

In a study utilizing the MTT assay, the compound demonstrated significant cytotoxicity with IC₅₀ values ranging from 7.7 to 14.2 µg/mL, comparable to standard chemotherapeutic agents like 5-fluorouracil.

Cell Line IC₅₀ (µg/mL) Reference Drug IC₅₀ (µg/mL)
HepG27.75.9
HCT11614.25.3

Additionally, molecular docking studies revealed that the compound interacts effectively with the epidermal growth factor receptor (EGFR), a critical target in cancer therapy, indicating its potential as an EGFR inhibitor.

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest at the G0/G1 phase and induction of differentiation in cancer cells, rather than apoptosis. This was evidenced by flow cytometry analyses showing increased cell size and altered nuclear-cytoplasmic ratios in treated cells.

Study on Antileishmanial Activity

A study investigated the antileishmanial properties of quinoline derivatives, including our compound of interest. The results indicated that it inhibited the growth of Leishmania donovani promastigotes with an IC₅₀ value of approximately 15 µg/mL, demonstrating its potential in treating leishmaniasis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, and how do reaction conditions (e.g., solvent, catalyst) affect yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted anthranilic acid derivatives with appropriate carbonyl precursors. For example, brominated intermediates may undergo nucleophilic substitution (e.g., Suzuki coupling for aryl group introduction) or condensation reactions. Hydrazine hydrate reflux (120–130°C) in pyridine has been used for quinazolinone derivatives, suggesting similar conditions may apply . Catalyst choice (e.g., Pd for cross-coupling) and solvent polarity critically influence yield—polar aprotic solvents like DMF enhance solubility of intermediates. Purity optimization requires post-synthetic crystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques (NMR, FT-IR, MS) are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Prioritize the quinoline proton at C8 (δ 8.5–9.0 ppm) and methoxy group protons (δ ~3.8 ppm). The methyl group at C3 appears as a singlet (δ 2.5–2.7 ppm) .
  • FT-IR : Carboxylic acid O-H stretch (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-Br (550–650 cm⁻¹) .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 376.04 (C₁₈H₁₄BrNO₃) with isotopic peaks confirming bromine .

Advanced Research Questions

Q. How can molecular docking and QSAR models elucidate the compound’s mechanism of action against biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The carboxylic acid group forms hydrogen bonds with residues like Arg136 and Gln47 in enzyme active sites, while the bromine enhances hydrophobic interactions. Prioritize targets with quinoline-binding domains (e.g., kinases) .
  • QSAR : Develop 2D/3D models using descriptors like LogP, TPSA (50.19 Ų for this compound), and electronegativity of substituents. Bromine’s steric effects correlate with enhanced binding affinity in docking scores .

Q. What crystallographic strategies (e.g., SHELX refinement) resolve structural ambiguities, particularly regarding the bromine and methoxy substituents’ spatial arrangement?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is ideal. The bromine atom’s high electron density aids in phasing, while methoxy group orientation can be validated via anisotropic displacement parameters. Twinning or disorder in the quinoline ring may require TWIN/BASF corrections in SHELX .

Q. How do contradictory bioactivity results (e.g., varying IC₅₀ values across studies) arise, and what experimental variables should be controlled?

  • Methodological Answer : Discrepancies often stem from:

  • Assay conditions : pH sensitivity of the carboxylic acid group (e.g., ionization state affects membrane permeability).
  • Cell models : Differences in efflux pumps (e.g., P-gp expression in cancer vs. bacterial cells).
  • Compound purity : Residual solvents (e.g., DMSO) or byproducts from synthesis may interfere. Validate via HPLC (>95% purity) and use standardized MTT or agar dilution protocols .

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